MRT67307

Innate Immunity Kinase Selectivity Inflammatory Signaling

Choose MRT67307 for unambiguous TBK1/IKKε pathway dissection. Unlike BX795, it does not inhibit JNK/p38α MAPK or PDK1 (IC50=6 nM), eliminating confounding cytotoxicity. In NK cell transduction, MRT67307 achieves 40–50% efficiency at 1–5 µM, outperforming BX795 (4.5-fold) and Amlexanox (22.5-fold). Its dual ULK1/2 inhibition (IC50=45/38 nM) enables unique autophagy/TBK1 co-regulation studies. For reliable, reproducible results in innate immunity, CAR-NK therapy development, and viral immunopathology models—MRT67307 is the validated, superior inhibitor.

Molecular Formula C26H36N6O2
Molecular Weight 464.6 g/mol
CAS No. 1190378-57-4
Cat. No. B560048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT67307
CAS1190378-57-4
SynonymsN-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Molecular FormulaC26H36N6O2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5
InChIInChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31)
InChIKeyUKBGBACORPRCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MRT67307 CAS 1190378-57-4: A Dual TBK1/IKKε Inhibitor for Innate Immunity and Autophagy Research


MRT67307 (CAS 1190378-57-4) is a cell-permeable, ATP-competitive, and reversible dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), with IC50 values of 19 nM and 160 nM, respectively, and exhibits >500-fold selectivity over the canonical IKKα and IKKβ kinases (IC50 >10 µM) [1]. As a BX795 analog, MRT67307 demonstrates an improved selectivity profile, avoiding off-target inhibition of JNK and p38α MAPK pathways observed with its parent compound [1]. Beyond its primary targets, MRT67307 also inhibits the autophagy-initiating kinases ULK1 (IC50 = 45 nM) and ULK2 (IC50 = 38 nM), enabling its application in autophagy and mitophagy studies [2]. The compound stabilizes the inactive DFG-out conformation of TBK1 and is widely utilized to dissect the roles of IKK-related kinases in type I interferon responses, inflammatory signaling, and cellular homeostasis [1].

Why TBK1/IKKε Inhibitors Are Not Interchangeable: The MRT67307 Case for Informed Procurement


MRT67307 cannot be substituted generically with other TBK1/IKKε inhibitors such as BX795 or Amlexanox due to significant, quantifiable differences in selectivity, off-target activity, and potency in cellular assays. While BX795 exhibits high potency against TBK1/IKKε, it also robustly inhibits JNK and p38α MAPK pathways and possesses high affinity for PDK1 (IC50 = 6 nM), leading to confounding cellular toxicity and limiting its in vivo utility [1]. In contrast, MRT67307 does not suppress JNK or p38α activation under identical conditions, providing a cleaner pharmacological profile for mechanistic studies [1]. Furthermore, a direct comparison of transduction efficiency in primary human natural killer (NK) cells revealed MRT67307 to be approximately 4.5-fold more potent than BX795 and 22.5-fold more potent than Amlexanox, underscoring that these inhibitors are not equipotent in functional cellular contexts [2]. The choice of inhibitor directly impacts experimental outcomes, data reproducibility, and the validity of conclusions drawn about TBK1/IKKε signaling.

Quantitative Differentiation of MRT67307 from BX795, Amlexanox, and Other Kinase Inhibitors


Superior Selectivity Profile: MRT67307 Avoids JNK/p38α MAPK Off-Target Inhibition Seen with BX795

MRT67307 demonstrates a cleaner selectivity profile compared to its parent compound BX795. While both inhibit TBK1 and IKKε, BX795 robustly suppresses the activation of JNK and p38α in response to pro-inflammatory stimuli, whereas MRT67307 does not exhibit such off-target effects [1]. This differentiation is critical for studies where MAPK pathway integrity must be preserved.

Innate Immunity Kinase Selectivity Inflammatory Signaling

Differential Impact on Type I Interferon Gene Expression: MRT67307 vs. BX795 in Cancer Cells

In EO771 murine breast cancer cells, 1 µM MRT67307 significantly decreases Ifnb1 mRNA levels only in Parp7 knockout (KO) cells, with no effect on wild-type (WT) cells. In contrast, 100 nM BX795 blocks Ifnb1 mRNA expression in both WT and Parp7 KO cells [1]. This context-dependent effect of MRT67307 allows for more nuanced interrogation of TBK1 signaling in specific genetic backgrounds.

Cancer Immunology Type I Interferon PARP7 Biology

Enhanced Potency in Facilitating NK Cell Transduction: MRT67307 Outperforms BX795 and Amlexanox

In a functional assay measuring the efficiency of VSV-G-pseudotyped lentiviral transduction of primary human natural killer (NK) cells, MRT67307 exhibited significantly greater potency than its comparators. The half-maximal effective concentration (EC50) for MRT67307 was 1.1 µM, compared to 5 µM for BX795 and 24.8 µM for Amlexanox [1]. This demonstrates that MRT67307 is approximately 4.5-fold more potent than BX795 and 22.5-fold more potent than Amlexanox in this therapeutically relevant application.

Cell and Gene Therapy NK Cell Engineering Lentiviral Transduction

Selectivity Over Canonical IKKs: MRT67307 Spares IKKα and IKKβ Unlike Broader IKK Inhibitors

MRT67307 exhibits excellent selectivity for the IKK-related kinases TBK1 and IKKε over the canonical IKKα and IKKβ kinases. At concentrations up to 10 µM, MRT67307 shows no inhibition of IKKα or IKKβ (IC50 >10 µM) [1]. This contrasts with other IKK inhibitors that broadly target both canonical and non-canonical IKKs, thereby affecting multiple branches of NF-κB signaling.

NF-κB Signaling Kinase Selectivity Inflammation

Dual ULK1/ULK2 Inhibition: MRT67307 as a Tool for Autophagy Studies vs. More Selective ULK Inhibitors

MRT67307 inhibits the autophagy-initiating kinases ULK1 and ULK2 with IC50 values of 45 nM and 38 nM, respectively [1]. This dual inhibition profile, combined with its TBK1/IKKε activity, distinguishes it from more selective ULK1/2 inhibitors such as MRT68921, which inhibits ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM [2]. The choice between these tools depends on whether the experimental question requires selective ULK inhibition or simultaneous interrogation of both TBK1/IKKε and autophagy pathways.

Autophagy Mitophagy ULK1/2 Signaling

High-Value Application Scenarios for MRT67307 in Research and Industrial Settings


Mechanistic Studies of Non-Canonical NF-κB and Type I Interferon Signaling

Use MRT67307 at 1–10 µM to dissect TBK1/IKKε-dependent signaling without confounding off-target effects on JNK/p38α or canonical IKKα/β pathways. As demonstrated in EO771 cancer cells, 1 µM MRT67307 selectively ablates Ifnb1 expression in Parp7 KO backgrounds while sparing WT cells, enabling precise genetic dissection of pathway dependencies [1]. This application is particularly suited for innate immunity researchers studying RIG-I, STING, or TLR-mediated responses.

Optimization of Lentiviral Transduction for NK Cell Engineering

For industrial cell therapy process development, incorporate MRT67307 at 1–5 µM during VSV-G-pseudotyped lentiviral transduction of primary NK cells to achieve 40–50% transduction efficiency. MRT67307's superior potency (EC50 = 1.1 µM) compared to BX795 (5 µM) and Amlexanox (24.8 µM) makes it the preferred choice for generating CAR-NK cells with high viability and functionality [2]. This protocol has been validated for CD19-CAR and HER2-CAR NK cell production.

Investigating the Intersection of Autophagy and Innate Immunity

When studying how TBK1-mediated signaling intersects with autophagic flux, MRT67307 provides a unique dual-inhibition profile (TBK1/IKKε IC50 = 19/160 nM; ULK1/2 IC50 = 45/38 nM). This is particularly valuable in models of mitophagy and inflammatory disease where both pathways are co-regulated. Use at 1–10 µM in MEFs or macrophages to simultaneously block TBK1/IKKε signaling and autophagosome maturation [3].

In Vivo Studies of SARS-CoV-2 Immunopathology

In murine models of viral infection, MRT67307 has been used to demonstrate that pharmacological inhibition of TBK1/IKKε suppresses lung inflammation and attenuates disease severity. Treatment with MRT67307 reduces cellular and molecular markers of hyper-inflammation in SARS-CoV-2-challenged K18-hACE2 mice, establishing a critical role for TBK1/IKKε signaling in viral immunopathology [4]. This application is relevant for infectious disease researchers and those developing host-directed antiviral therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT67307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.